Cas no 163914-13-4 (5-bromo-4-(bromomethyl)-2-methoxypyridine)
5-bromo-4-(bromomethyl)-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-4-(bromomethyl)-2-methoxypyridine
- 3-bromo-4-bromomethyl-6-methoxypyridine
- EN300-6775240
- Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
- SCHEMBL9013521
- 163914-13-4
-
- MDL: MFCD11847524
- Inchi: 1S/C7H7Br2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3
- InChI Key: CRASONJHDZGJHL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1CBr)OC
Computed Properties
- Exact Mass: 280.88739g/mol
- Monoisotopic Mass: 278.88944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 22.1Ų
5-bromo-4-(bromomethyl)-2-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022787-250mg |
5-Bromo-4-bromomethyl-2-methoxypyridine |
163914-13-4 | 97% | 250mg |
$680.00 | 2022-04-02 | |
| Alichem | A023022787-500mg |
5-Bromo-4-bromomethyl-2-methoxypyridine |
163914-13-4 | 97% | 500mg |
$989.80 | 2022-04-02 | |
| Alichem | A023022787-1g |
5-Bromo-4-bromomethyl-2-methoxypyridine |
163914-13-4 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
| Enamine | EN300-6775240-0.05g |
5-bromo-4-(bromomethyl)-2-methoxypyridine |
163914-13-4 | 95% | 0.05g |
$202.0 | 2023-07-06 | |
| Enamine | EN300-6775240-0.1g |
5-bromo-4-(bromomethyl)-2-methoxypyridine |
163914-13-4 | 95% | 0.1g |
$301.0 | 2023-07-06 | |
| Enamine | EN300-6775240-0.25g |
5-bromo-4-(bromomethyl)-2-methoxypyridine |
163914-13-4 | 95% | 0.25g |
$431.0 | 2023-07-06 | |
| Enamine | EN300-6775240-0.5g |
5-bromo-4-(bromomethyl)-2-methoxypyridine |
163914-13-4 | 95% | 0.5g |
$679.0 | 2023-07-06 | |
| Enamine | EN300-6775240-1.0g |
5-bromo-4-(bromomethyl)-2-methoxypyridine |
163914-13-4 | 95% | 1.0g |
$871.0 | 2023-07-06 | |
| Enamine | EN300-6775240-2.5g |
5-bromo-4-(bromomethyl)-2-methoxypyridine |
163914-13-4 | 95% | 2.5g |
$1707.0 | 2023-07-06 | |
| Enamine | EN300-6775240-5.0g |
5-bromo-4-(bromomethyl)-2-methoxypyridine |
163914-13-4 | 95% | 5.0g |
$2525.0 | 2023-07-06 |
5-bromo-4-(bromomethyl)-2-methoxypyridine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-bromo-4-(bromomethyl)-2-methoxypyridine
5-Bromo-4-(Bromomethyl)-2-Methoxypyridine: A Comprehensive Overview
5-Bromo-4-(bromomethyl)-2-methoxypyridine, also known by its CAS number 163914-13-4, is a heterocyclic organic compound with significant applications in the field of organic synthesis and medicinal chemistry. This compound is characterized by its pyridine ring structure, which is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern of this compound includes a bromine atom at the 5-position, a bromomethyl group at the 4-position, and a methoxy group at the 2-position. These substituents confer unique chemical properties and reactivity, making it an important building block in various synthetic pathways.
The synthesis of 5-bromo-4-(bromomethyl)-2-methoxypyridine typically involves multi-step processes, often starting from pyridine derivatives. One common approach is the bromination of appropriately substituted pyridines under controlled conditions to introduce the desired substituents. The presence of electron-donating groups like the methoxy group at the 2-position facilitates certain types of reactions, such as nucleophilic aromatic substitution, while the bromine atoms at positions 4 and 5 provide sites for further functionalization.
In terms of applications, 5-bromo-4-(bromomethyl)-2-methoxypyridine has been widely used as an intermediate in the synthesis of various bioactive compounds. For instance, recent studies have explored its role in constructing complex heterocyclic frameworks, which are crucial for developing novel pharmaceutical agents. The compound's ability to undergo diverse transformations, such as coupling reactions and cyclizations, makes it a valuable substrate for researchers in the field of drug discovery.
Recent advancements in catalytic methodologies have further enhanced the utility of 5-bromo-4-(bromomethyl)-2-methoxypyridine. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of biaryl and heteroaryl systems using this compound as a starting material. These developments align with current trends in green chemistry, emphasizing the use of sustainable and efficient synthetic strategies.
In addition to its role in organic synthesis, 5-bromo-4-(bromomethyl)-2-methoxypyridine has also been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit modulatory effects on certain enzymatic pathways, although further research is required to fully understand its pharmacological profile. This highlights the importance of continued exploration into the compound's properties and applications.
The structural features of 5-bromo-4-(bromomethyl)-2-methoxypyridine, including its electron-withdrawing and donating substituents, contribute to its reactivity and versatility in synthetic chemistry. The bromine atoms at positions 4 and 5 provide opportunities for regioselective substitution reactions, while the methoxy group at position 2 can influence the electronic environment of the pyridine ring. These characteristics make it an ideal candidate for exploring novel synthetic routes and designing advanced molecular architectures.
In conclusion, 5-bromo-4-(bromomethyl)-2-methoxypyridine stands out as a significant compound in contemporary organic synthesis due to its unique structure and diverse reactivity. Its applications span across various fields, from drug discovery to materials science, underscoring its importance in advancing chemical research. As new methodologies continue to emerge, this compound is expected to play an even greater role in shaping future innovations within the chemical sciences.
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